molecular formula C6H7NO B1235901 6-Azabicyclo[3.2.0]hept-3-en-7-one CAS No. 63838-48-2

6-Azabicyclo[3.2.0]hept-3-en-7-one

Cat. No. B1235901
CAS RN: 63838-48-2
M. Wt: 109.13 g/mol
InChI Key: HGDDVGDYVZZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]hept-3-en-7-one is a chemical compound with the molecular formula C6H7NO . It has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da .


Synthesis Analysis

The synthesis of 6-Azabicyclo[3.2.0]hept-3-en-7-one has been achieved through enantioselective hydrolysis of the β-lactam . This process used Rhodococcus equi to provide (1R,5S)-6azabicyclo[3.2.0]hept-3-en-7-one (+)-2, a precursor of the antifungal agent cispentacin .


Molecular Structure Analysis

The molecular structure of 6-Azabicyclo[3.2.0]hept-3-en-7-one is represented by the formula C6H7NO . The compound has a complex structure that includes a seven-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

6-Azabicyclo[3.2.0]hept-3-en-7-one has an average mass of 109.126 Da and a monoisotopic mass of 109.052765 Da . It is a solid at room temperature .

Scientific Research Applications

Antibacterial Applications

6-Azabicyclo[3.2.0]hept-3-en-7-one and its derivatives have shown significant promise in the field of antibacterial research. For instance, a series of 6-azabicyclo[3.2.0]hept-2-ene compounds were synthesized and tested for antimicrobial potency and β-lactamase inhibition activity. It was found that several of these compounds exhibited effective β-lactamase inhibition, indicating their potential as antibacterial agents (Singh & Cooper, 1994). Similarly, new beta-lactam antibiotics known as PS-6 and PS-7, derivatives of 6-azabicyclo[3.2.0]hept-2-ene, were isolated from various Streptomyces species. These antibiotics demonstrated effective antibacterial properties (Shibamoto et al., 1980).

Synthesis and Chemical Applications

The chemical synthesis of 6-azabicyclo[3.2.0]hept-3-en-7-one derivatives has been a focus area, particularly in creating analogues of naturally occurring compounds. For example, the total synthesis of C(6)-substituted 7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylates, related to olivanic acids, was accomplished, showcasing the synthetic utility of this compound in generating complex molecular structures (Bateson et al., 1985). Moreover, a biomimetic strategy was developed for the synthesis of 3-alkylthio-substituted olivanic acids and their derivatives using 6-substituted azabicyclo[3.2.0]hept-2-ene-2-carboxylates, demonstrating its versatility in synthesizing antibacterial natural products (Bateson et al., 1990).

Additional Synthetic Applications

Further, the compound has been used in the preparation of various novel molecules. For instance, the base-catalyzed selective synthesis of 2-azabicyclo[3.2.0]hept-2-enes provided access to highly functionalized compounds, indicating the compound’s utility in creating diverse chemical structures (Xin et al., 2015). Another study involved the preparation of 2', 3'-epimino-carbocyclic nucleosides based on 2-azabicyclo[2.2.1]hept-5-en-3-one, showcasing the compound's role in nucleoside synthesis (Ishikura et al., 2003).

Safety And Hazards

The safety data sheet for 6-Azabicyclo[3.2.0]hept-3-en-7-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6-azabicyclo[3.2.0]hept-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDDVGDYVZZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980482
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.2.0]hept-3-en-7-one

CAS RN

63838-48-2
Record name 2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 2
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 3
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 4
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 5
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 6
6-Azabicyclo[3.2.0]hept-3-en-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.